molecular formula C10H13NO2 B1459603 6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid CAS No. 1247348-67-9

6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid

Cat. No. B1459603
CAS RN: 1247348-67-9
M. Wt: 179.22 g/mol
InChI Key: ZATYBJLZVBGRRG-UHFFFAOYSA-N
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Description

6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . It is also known as 2-isopropyl-6-methylnicotinic acid . The compound has a molecular weight of 179.22 .


Molecular Structure Analysis

The molecular formula of 6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid is C10H13NO2 . The IUPAC Standard InChI is InChI=1S/C10H13NO2/c1-6(2)9-8(10(12)13)5-4-7(3)11-9/h4-6H,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Organic Synthesis

6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid plays a significant role in organic synthesis. Its carboxylic acid group is highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling. This makes it a valuable building block for synthesizing small molecules and macromolecules that are essential in developing pharmaceuticals and agrochemicals .

Nanotechnology

In the field of nanotechnology, this compound is used as a surface modifier to improve the dispersion of metallic nanoparticles or carbon nanostructures like nanotubes and graphene in polar solvents. This enhances the material’s properties, making it suitable for use in electronics, sensors, and other high-tech applications .

Polymer Chemistry

The carboxylic acid group of 6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid is utilized in polymer chemistry as a monomer or an additive. It can influence the polymerization process, affecting the mechanical and thermal properties of the resulting polymers. These polymers have applications in various industries, including automotive, aerospace, and consumer goods .

Medicinal Chemistry

This compound is a precursor in the synthesis of various drugs. Its pyridine ring mimics the structure of many biomolecules, making it a key component in designing ligands that can interact with biological targets. This is crucial in the development of new medications for diseases such as cancer and neurological disorders .

Environmental Science

6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid can be used to create sensors for environmental monitoring. Its chemical structure allows it to bind selectively to certain pollutants, which can be quantified to assess environmental health and safety .

Food and Cosmetics Industry

Carboxylic acids, including derivatives like 6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid, are often used as preservatives or pH adjusters in the food and cosmetics industry. Their antimicrobial properties help in preserving the shelf life of products, while their acidity can be adjusted to maintain the desired level of product stability .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-methyl-2-propan-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)9-8(10(12)13)5-4-7(3)11-9/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATYBJLZVBGRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(propan-2-yl)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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